molecular formula C8H12ClNO B1282078 5-tert-Butyl-2-(chloromethyl)oxazole CAS No. 224441-73-0

5-tert-Butyl-2-(chloromethyl)oxazole

Cat. No.: B1282078
CAS No.: 224441-73-0
M. Wt: 173.64 g/mol
InChI Key: LUGZUJZYTRPEDY-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-(chloromethyl)oxazole is an organic compound with the molecular formula C8H12ClNO. It belongs to the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its tert-butyl group at the 5-position and a chloromethyl group at the 2-position, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-(chloromethyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-(chloromethyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxazoles with additional oxygen-containing functional groups.

    Reduction: Products include reduced oxazole derivatives.

Scientific Research Applications

5-tert-Butyl-2-(chloromethyl)oxazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with oxazole cores.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-(chloromethyl)oxazole depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the oxazole ring can interact with various molecular targets, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-Butyl-2-(chloromethyl)oxazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a tert-butyl group and a chloromethyl group allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

5-tert-butyl-2-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGZUJZYTRPEDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514200
Record name 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224441-73-0
Record name 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Chloroacetyl-1-amino-3,3-dimethyl-2-butanone (180.13 g, 0.9398 mol, 1 eq) was combined with phosphorus oxychloride (262 mL, 2.8109 mol, 3 eq) under N2. The reaction mixture was heated at 105° C. for 1 h. The mixture was cooled to rt and then quenched with 1.3 kg of ice. The aqueous phase was extracted with ethyl acetate (1 L, then 2×500 mL). The organic extracts were washed with saturated aqueous NaHCO3 (4×1 L) which was back-extracted several times with ethyl acetate. The organic phases were combined, washed with saturated aqueous NaHCO3 (500 mL) followed by saturated aqueous NaCl (300 mL), dried over MgSO4, and concentrated in vacuo to give a brown oil. The crude material was distilled under high vacuum at 100° C. to provide 155.92 g (96%) of 5-t-butyl-2-chloromethyloxazole. HPLC R.T.=3.62 min (Phenomenex 5 μm C18 column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
180.13 g
Type
reactant
Reaction Step One
Quantity
262 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2 mL (2.3 g, 16 mmol) of boron trifluoride etherate in 20 mL of chloroacetonitrile at 0° C. was added a solution of 1.33 g (10 mmol) of 1-diazo-3,3-dimethyl-2-butanone in 5 mL of chloroacetonitrile dropwise. The resulting solution was stirred at 0° C. for 0.5 h. The reaction mixture was added to saturated aqueous sodium bicarbonate solution to neutralize the acid and the product was extracted three times with dichloromethane. The combined extracts was dried (sodium sulfate), concentrated and purified by flash column chromatography (Merck silica, 25×200 mm, dichloromethane) to give 1.1 g of 2-(chloromethyl)-5-t-butyloxazole as a yellow liquid (6.4 mmol, 64% overall from the acid chloride).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of chloroacetonitrile (40 mL) and boron trifluoride etherate (20 mL, 0.16 mmol) at 0° C. was added 1-diazo-3,3-dimethyl-2-butanone in chloroacetonitrile (40 mL) dropwise over a period of 20 minutes. After addition was complete, the mixture was stirred at 0° C. for one hour and then partitioned between saturated NaHCO3, solution (700 mL) and CH2Cl2 (500 mL). The aqueous solution was extracted with CH2Cl2 (500 mL) and the combined organic layers were washed with brine (400 mL) and dried over MgSO4. After filtration, the solution was concentrated and then distilled under vacuum using an oil bath temperature of 40° C. The 2-(chloromethyl)-5-t-butyloxazole (9.2 g, 44% overall from the acid chloride, C8H12ClNO, MS m/e 174 (M+H)+) was obtained as a light yellow oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-Butyl-2-(chloromethyl)oxazole
Reactant of Route 2
5-tert-Butyl-2-(chloromethyl)oxazole
Reactant of Route 3
5-tert-Butyl-2-(chloromethyl)oxazole

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